Tetraprenylacetone, (5Z)-
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Overview
Description
It was developed in Japan and is primarily used as a therapeutic agent for treating gastric ulcers and gastritis . This compound is known for its ability to protect gastric mucosal lesions by increasing the amount of gastric mucus in the injured area without affecting physiological functions such as gastric juice secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraprenylacetone can be synthesized through various methods, including subcritical fluid chromatography using porous graphitic carbon columns . The separation of its structural isomers (mono-cis and all-trans) is a critical aspect of its synthesis .
Industrial Production Methods: In industrial settings, tetraprenylacetone is produced using high-performance liquid chromatography (HPLC) and gas chromatography/hydrogen flame ionization detection (GC/FID) methods . These methods ensure the quality control of the active pharmaceutical ingredients (APIs) and capsules containing tetraprenylacetone .
Chemical Reactions Analysis
Types of Reactions: Tetraprenylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, aspirin, and ethanol . The conditions for these reactions are optimized to enhance the biosynthesis of glycolipids in the microsomes of gastric mucosal cells .
Major Products Formed: The major products formed from these reactions include prostaglandin E2 in the gastric body and esophageal mucosa .
Scientific Research Applications
Tetraprenylacetone has a wide range of scientific research applications:
Chemistry: It is used in the synthesis and separation of its isomers for pharmaceutical analysis.
Biology: It has been shown to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol.
Medicine: Tetraprenylacetone is used to treat patients suffering from peptic ulcers and gastritis.
Mechanism of Action
Tetraprenylacetone acts as an anti-ulcer and gastric mucoprotective agent . It increases the amount of gastric mucus in the injured area by enhancing the biosynthesis of glycolipids in the microsomes of gastric mucosal cells . The full mechanisms of action are still unclear, but it is known to protect gastric mucosal lesions without affecting physiological functions such as gastric juice secretion .
Comparison with Similar Compounds
Geranylgeranylacetone: Often used interchangeably with tetraprenylacetone, it has similar therapeutic applications.
Prostaglandin E2: A major product formed from the reactions involving tetraprenylacetone.
Uniqueness: Tetraprenylacetone is unique in its ability to protect gastric mucosal lesions without affecting physiological functions such as gastric juice secretion . It also shows potential in treating Alzheimer’s disease-related phenotypes and inducing apoptosis in human melanoma cells .
Properties
CAS No. |
3796-64-3 |
---|---|
Molecular Formula |
C23H38O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17- |
InChI Key |
HUCXKZBETONXFO-YGKYSWEFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
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